molecular formula C13H17F2NO2 B2760174 Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate CAS No. 2248274-11-3

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Cat. No. B2760174
M. Wt: 257.281
InChI Key: OBHNBJNSUKNEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, also known as TDBFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool.

Mechanism Of Action

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate acts as a fluorescent probe by binding to specific sites on GPCRs. When Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate binds to these sites, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of ligands to GPCRs in real-time.

Biochemical And Physiological Effects

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate itself does not have any known biochemical or physiological effects. However, its use as a fluorescent probe has allowed researchers to study the biochemical and physiological effects of ligand binding to GPCRs. This information can be used to develop new drugs that target GPCRs and to better understand the physiological processes that they regulate.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate as a fluorescent probe is its high sensitivity and specificity for GPCRs. This allows researchers to study the binding of ligands to GPCRs in real-time with high accuracy. However, one of the limitations of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is its relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate. One area of interest is the development of new fluorescent probes that are more stable and have longer half-lives. Another area of interest is the use of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate to study the binding of ligands to other types of receptors, such as ion channels and transporters. Finally, Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate may also be used to study the role of GPCRs in disease states, such as cancer and neurological disorders.

Synthesis Methods

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate can be synthesized through a multi-step process that involves the reaction of tert-butyl 2-bromoacetate with 2,5-difluoroaniline, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate in its pure form.

Scientific Research Applications

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has shown potential as a pharmacological tool in scientific research. It has been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has also been used to study the activation of the β2-adrenergic receptor, a GPCR that plays a key role in the regulation of heart rate and blood pressure.

properties

IUPAC Name

tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-7-8(14)5-6-10(9)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHNBJNSUKNEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.